molecular formula C15H14O4 B6397994 3-Methoxy-4-(4-methoxyphenyl)benzoic acid, 95% CAS No. 167627-17-0

3-Methoxy-4-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397994
CAS RN: 167627-17-0
M. Wt: 258.27 g/mol
InChI Key: XENYBRRSOJUROA-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methoxyphenyl)benzoic acid, commonly known as MMPB, is an organic compound with a molecular formula of C11H12O4. It is a white to light yellow crystalline solid, soluble in water and ethanol, and is widely used in the synthesis of organic compounds. MMPB is a versatile compound that has been used in a wide range of scientific research applications, from drug development to materials engineering.

Scientific Research Applications

MMPB has been used in a variety of scientific research applications, including drug development, materials engineering, and biochemistry. It can be used to synthesize organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a reagent in the synthesis of polymers.

Mechanism of Action

MMPB is an organic compound, and its mechanism of action is not fully understood. However, it is believed to act as a catalyst in organic reactions, and it is also thought to interact with certain enzymes and proteins in the body.
Biochemical and Physiological Effects
MMPB has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to reduce the activity of certain enzymes and proteins in the body, and it may also have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

MMPB has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its low cost and availability, making it a popular choice for research. Additionally, it is a safe and easy to use compound, and it is also relatively stable. However, it has some limitations, such as its low solubility in water, and its reactivity with certain compounds.

Future Directions

MMPB has a wide range of potential future applications. It could be used to synthesize new drugs, agrochemicals, and materials, as well as to develop new catalysts and reagents. Additionally, it could be used to study the biochemical and physiological effects of organic compounds, and to develop new therapies for various diseases. Finally, it could be used to develop new methods for the synthesis of organic compounds, and to improve existing synthetic methods.

Synthesis Methods

MMPB can be synthesized via a variety of methods, including the direct condensation of 4-methoxyphenol and 3-methoxybenzoic acid, the hydrolysis of 4-methoxyphenylmethyl ester, and the reaction of 4-methoxyphenol with 3-methoxybenzaldehyde. The synthesis method used will depend on the desired product, as each method has its own advantages and limitations.

properties

IUPAC Name

3-methoxy-4-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-3-10(4-7-12)13-8-5-11(15(16)17)9-14(13)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENYBRRSOJUROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689173
Record name 2,4'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167627-17-0
Record name 2,4'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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